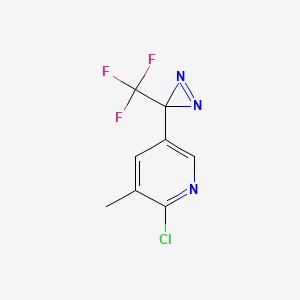

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Description

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at position 2, a methyl group at position 3, and a trifluoromethyl diazirine moiety at position 5. Diazirines, such as the trifluoromethyl-substituted variant in this compound, are widely utilized as photoaffinity labeling agents due to their ability to generate reactive carbenes upon photolysis, enabling covalent binding to biomolecules . The trifluoromethyl group enhances stability and modulates electronic properties, while the pyridine scaffold contributes to solubility and structural rigidity. This compound is of particular interest in chemical biology for probing protein-ligand interactions and in materials science for designing photoactive polymers.

Properties

IUPAC Name |

2-chloro-3-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-4-2-5(3-13-6(4)9)7(14-15-7)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLNRIAFVUWJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a synthetic organic compound characterized by a diazirine ring, a trifluoromethyl group, and a pyridine backbone. The diazirine moiety is notable for its ability to form reactive carbenes upon UV light exposure, allowing it to covalently bind to nearby biomolecules. This property makes it an important tool in biological and chemical studies, particularly in the fields of protein labeling and interaction studies.

Upon UV irradiation, the diazirine ring in this compound undergoes photolysis to generate a reactive carbene. This carbene can participate in various chemical reactions, including:

- C-H Bond Insertion : The carbene can insert into C-H bonds of nearby organic molecules, forming stable covalent bonds.

- N-H Bond Insertion : Similar to C-H insertion, the carbene can also react with N-H bonds.

The molecular targets of these reactions depend on the experimental context, such as specific proteins or nucleic acids being studied.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine. While specific data on this compound is limited, related diazirine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BxPC-3 (pancreatic) | 0.051 | |

| Compound A | Panc-1 (pancreatic) | 0.066 | |

| Compound B | A549 (lung) | 44.4 | |

| Compound B | HCT116 (colon) | 22.4 |

These findings indicate that compounds with similar structural motifs may exhibit significant antiproliferative effects, suggesting that 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine could potentially possess comparable biological activity.

Mechanisms of Anticancer Activity

The anticancer activity of diazirine-containing compounds may involve several mechanisms:

- DNA Intercalation : Some studies suggest that certain derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Protein Labeling : The ability to covalently modify proteins can be leveraged to study protein interactions and functions in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The photochemical properties may induce oxidative stress in cancer cells.

Study on Trifluoromethyl and Sulfonyl Groups

A recent study investigated the impact of trifluoromethyl groups on the biological activity of several compounds, including those with diazirine structures. The study found that compounds featuring trifluoromethyl groups exhibited enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. For example, one derivative showed an IC50 value lower than that of Doxorubicin against multiple cancer cell lines, highlighting the potential efficacy of such modifications in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Diazirine-Containing Analogues

The trifluoromethyl diazirine group distinguishes this compound from other diazirine derivatives. For example, 3-trifluoromethyl-3-phenyldiazirine (TPD) shares the trifluoromethyl diazirine functionality but lacks the pyridine backbone. Key differences include:

- The pyridine-based compound is expected to exhibit similar photolysis behavior, but the electron-withdrawing pyridine ring may alter carbene reactivity.

- Stability : TPD is stable in 1 M acid/base and at 75°C for 30 minutes . The pyridine derivative likely shares this thermal stability but may differ in acid/base resistance due to the chloro and methyl substituents.

- Synthetic Utility : TPD derivatives with para-substituted functional groups (e.g., 2-hydroxyethyl-O-tosylate) enable conjugation to biomolecules . The pyridine analogue’s synthetic versatility remains underexplored but could offer unique coupling opportunities via its chloro or methyl groups.

Comparison with Trifluoromethyl-Substituted Pyridines

Trifluoromethyl pyridines are common in agrochemicals and pharmaceuticals. For instance:

- Fluazinam (3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine) is a fungicide with dual trifluoromethyl and chloro groups on its pyridine ring . Unlike the target compound, fluazinam lacks a diazirine group but demonstrates the bioactivity conferred by trifluoromethyl substituents.

- 5-(Trifluoromethyl)pyridin-3-yl derivatives in patent literature (e.g., Example 10 in EP Correction ) highlight the role of trifluoromethyl pyridines in drug discovery. The diazirine group in the target compound adds photoreactivity, a feature absent in these analogues.

Comparison with Chloro-Substituted Heterocycles

Chloro-substituted pyridines and pyridazinones exhibit diverse applications:

- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a–3h ) are synthesized via alkylation reactions. These lack the diazirine moiety but share reactivity at the chloro position, which can be leveraged for further functionalization.

- 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893 ) combines chloro and trifluoromethyl groups on a pyridazinone core. The diazirine group in the target compound introduces photochemical utility absent in this pesticide-related structure.

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Research Insights:

- Synthetic Challenges: The trifluoromethyl diazirine group requires specialized synthesis, as seen in TPD’s 60% yield from trifluoroacetophenone . The pyridine derivative’s synthesis may involve analogous steps but could face regioselectivity issues due to multiple substituents.

- Reactivity : The chloro group at position 2 offers a handle for nucleophilic substitution, contrasting with TPD’s phenyl-based coupling strategies .

- Applications : Unlike pesticidal trifluoromethyl pyridines , the target compound’s diazirine group prioritizes research applications over agrochemical use.

Preparation Methods

Chlorination of 3-Trifluoromethylpyridine to Obtain 2-Chloro-5-Trifluoromethylpyridine

Since the target compound contains a 2-chloro-5-substituted pyridine core, the selective chlorination of 3-trifluoromethylpyridine is a key preparative step. According to patent EP0013474B1, the preparation of 2-chloro-5-trifluoromethylpyridine involves:

- Vapour-phase chlorination of 3-trifluoromethylpyridine in the presence of chlorine gas and an inert or organic diluent such as carbon tetrachloride.

- Reaction temperatures range from 300°C to 450°C , with residence times between 10 to 30 seconds .

- Chlorine to substrate molar ratios vary from 1 to 6 moles of chlorine per mole of 3-trifluoromethylpyridine , optimized to maximize selectivity for mono-chlorinated products.

- Use of ultraviolet (UV) light irradiation is recommended when the reaction temperature is below 250°C to initiate radical chlorination.

- Liquid-phase chlorination can also be performed under reflux conditions (20°C to 80°C) with organic solvents and radical initiators such as alpha, alpha-azobis-isobutyronitrile.

Typical reaction conditions and yields are summarized below:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | 350°C - 425°C (vapour phase) | Higher temperatures favor faster reaction |

| Chlorine molar ratio | 1.1 - 6 moles chlorine per mole substrate | Excess chlorine can lead to poly-chlorination |

| Diluent | Carbon tetrachloride (CCl4) | Inert towards chlorine |

| Residence time | 10.5 - 25 seconds | Short to moderate residence times |

| UV irradiation | Used at <250°C or in liquid phase | Initiates radical chlorination |

| Yield of 2-chloro-5-trifluoromethylpyridine | Up to 62% based on reacted substrate | Major product with minor by-products |

This method provides a selective route to the chlorinated pyridine intermediate, which is crucial for further functionalization toward the diazirine-containing target compound.

Reduction Dechlorination for 2-Chloro-3-Trifluoromethylpyridine

A related intermediate, 2-chloro-3-trifluoromethylpyridine , can be prepared via reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine . The method involves:

- Reaction in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol).

- Use of a palladium catalyst supported on activated carbon (0.01-0.5% catalyst loading).

- Acid-binding agents to neutralize generated acids.

- Hydrogen atmosphere under controlled pressure (0.1-2.0 MPa).

- Temperature control between -10°C and 65°C .

- Reaction times from 4 to 24 hours .

The process yields high purity products (>98%) with selectivity around 95%, and conversion rates exceeding 95%, making it suitable for industrial scale-up.

| Step | Condition/Value | Notes |

|---|---|---|

| Solvent | Methanol (or other lower aliphatic alcohols) | Provides suitable medium for catalyst activity |

| Catalyst | Pd on activated carbon, 0.01-0.5% | Catalyst water content ~20% |

| Temperature | 15°C (typical example) | Controlled to avoid over-reduction |

| Hydrogen pressure | 0.1 MPa | Atmospheric to slightly elevated pressure |

| Reaction time | 16 hours (example) | Sufficient for complete dechlorination |

| Purification | Vacuum rectification at 100°C, -0.08 MPa | Ensures removal of impurities |

This reductive dechlorination step is critical for obtaining regioselectively chlorinated trifluoromethylpyridines, which can be further elaborated.

Summary Table of Preparation Steps and Conditions

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Vapour-phase chlorination of 3-trifluoromethylpyridine | Cl2 gas, CCl4 diluent, 300-450°C, 10-30 sec residence time, UV light if <250°C | Selective formation of 2-chloro-5-trifluoromethylpyridine, ~62% yield |

| Liquid-phase chlorination | Cl2 gas, CCl4 solvent, reflux (20-80°C), radical initiator (e.g., AIBN), UV irradiation | Alternative chlorination route with good selectivity |

| Reductive dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine | Pd/C catalyst, lower aliphatic alcohol, H2 pressure (0.1-2 MPa), 15-65°C, 4-24 hours | High purity 2-chloro-3-trifluoromethylpyridine, >95% selectivity |

| Diazirine ring formation on methyl substituent | Multi-step halogenation and cyclization with trifluoromethyl reagents | Requires further research; standard diazirine synthetic methods apply |

Research Findings and Considerations

- The selective chlorination of trifluoromethylpyridines is more straightforward than chlorination of methylpyridines, reducing by-product complexity and improving yield.

- Vapour-phase chlorination offers rapid reaction times but requires careful temperature and chlorine ratio control to avoid over-chlorination.

- Liquid-phase chlorination with radical initiators and UV light provides milder conditions but longer reaction times.

- The reductive dechlorination process is well-established, scalable, and yields high-purity intermediates.

- Diazirine functionalization remains the most challenging step due to the sensitivity and reactivity of diazirine rings; literature suggests photochemical or oxidative cyclization strategies.

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine?

The synthesis of this compound typically involves multi-step functionalization of pyridine derivatives. Key steps include:

- Halogenation : Introduction of chlorine at the 2-position via electrophilic substitution, often using POCl₃ or PCl₅ .

- Diazirine Incorporation : The 3-(trifluoromethyl)-3H-diazirin-3-yl group is introduced via cycloaddition or substitution reactions. Diazirine precursors (e.g., 3-(trifluoromethyl)-3H-diazirine) react with pyridine intermediates under controlled conditions .

- Methylation : A methyl group is added at the 3-position using methylating agents like methyl iodide or dimethyl sulfate .

Q. Example Protocol :

Start with 3-methylpyridine.

Chlorinate at the 2-position using POCl₃.

Introduce the diazirinyl group via a coupling reaction with a trifluoromethyl diazirine precursor.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Table 1 : Synthetic Methods Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 78 | |

| Diazirine Addition | Trifluoromethyl diazirine, CuI | 52 | |

| Methylation | CH₃I, K₂CO₃, DMF | 85 |

Q. How is the structural characterization of this compound performed?

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl (δ ~2.5 ppm) and pyridine protons (δ ~8-9 ppm).

- ¹⁹F NMR : Distinct signal for CF₃ (δ ~-60 ppm).

- X-ray Crystallography : Resolves the diazirine ring geometry and confirms substitution patterns .

- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ (calculated for C₉H₆ClF₃N₂: 252.02) .

Advanced Research Questions

Q. How does the reactivity of the chloro and diazirinyl groups influence substitution reactions?

Q. Critical Considerations :

- Competing reactions: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, slowing SNAr unless electron-deficient nucleophiles are used.

- Stability: Diazirines decompose under prolonged light exposure; reactions require dark conditions or amber glassware .

Table 2 : Substitution Reaction Optimization

| Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 65 | |

| Sodium Thiophenolate | EtOH, reflux, 6h | 48 |

Q. What strategies resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies often arise from:

- Light Exposure : Diazirine decomposition under UV vs. ambient light. Use controlled lighting and quantify degradation via HPLC .

- pH Sensitivity : The pyridine nitrogen protonates in acidic conditions, altering reactivity. Compare stability in buffered (pH 7.4) vs. unbuffered solutions .

- Temperature : Storage at -20°C vs. 4°C significantly affects shelf life. Accelerated stability studies (40°C/75% RH) predict long-term behavior .

Q. How can computational methods predict its reactivity in biological systems?

- Density Functional Theory (DFT) : Models carbene formation kinetics and binding affinity to target proteins (e.g., using Gaussian or ORCA) .

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or enzymes (AMBER or GROMACS) .

- Docking Studies : Identifies potential binding pockets using AutoDock Vina or Schrödinger Suite .

Q. What are the best practices for handling and storage to ensure compound integrity?

Q. How is the photoreactivity of the diazirinyl group exploited in chemical biology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.